4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9738486
InChI: InChI=1S/C16H16N4O3S/c1-10-9-24-15(17-10)19-13(21)7-4-8-20-14(22)11-5-2-3-6-12(11)18-16(20)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,23)(H,17,19,21)
SMILES: CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Molecular Formula: C16H16N4O3S
Molecular Weight: 344.4 g/mol

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

CAS No.:

Cat. No.: VC9738486

Molecular Formula: C16H16N4O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide -

Specification

Molecular Formula C16H16N4O3S
Molecular Weight 344.4 g/mol
IUPAC Name 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Standard InChI InChI=1S/C16H16N4O3S/c1-10-9-24-15(17-10)19-13(21)7-4-8-20-14(22)11-5-2-3-6-12(11)18-16(20)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,23)(H,17,19,21)
Standard InChI Key KZEUAEYEWBAYMN-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Canonical SMILES CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Introduction

The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a complex organic molecule that combines a quinazoline ring with a thiazole moiety. This structural combination is significant due to the potential pharmacological properties associated with both quinazoline and thiazole rings. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial effects, while thiazoles are recognized for their role in various therapeutic agents, such as antimicrobial and anticancer drugs .

Synthesis

The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide would typically involve multi-step organic reactions. A general approach might include:

  • Preparation of Quinazoline Intermediate: Synthesis of the quinazoline core, potentially through condensation reactions.

  • Thiazole Derivative Preparation: Synthesis of the thiazole moiety, possibly involving the reaction of thiourea with appropriate aldehydes or ketones.

  • Coupling Reaction: The quinazoline and thiazole components are linked via an amide bond, using reagents like chloroacetyl chloride or similar coupling agents.

Biological Activity

The biological activity of this compound is likely influenced by both the quinazoline and thiazole components. Quinazolines are known for their potential anticancer and antimicrobial properties, while thiazoles contribute to antimicrobial and anticancer activities as well . The specific biological effects would depend on the compound's ability to interact with biological targets, such as enzymes or receptors.

Biological ActivityPotential Targets
AnticancerVarious cancer cell lines
AntimicrobialBacterial and fungal pathogens

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